Eravacycline dihydrochloride is a fully synthetic fluorocycline antibiotic belonging to the tetracycline class. It is marketed under the brand name Xerava and was developed by Tetraphase Pharmaceuticals. This compound exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, including many strains resistant to other antibiotics such as cephalosporins and fluoroquinolones. It is primarily indicated for the treatment of complicated intra-abdominal infections in adults, having received FDA approval on August 27, 2018 .
The chemical structure of eravacycline dihydrochloride is characterized by its complex arrangement, which includes multiple hydroxyl groups and a fluorine atom, contributing to its unique pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 631.48 g/mol .
As with many antibiotics, eravacycline dihydrochloride can cause side effects, and research is ongoing to fully understand its safety profile []. Scientific studies suggest that eravacycline can inhibit the development of bones and teeth and may cause discoloration if administered during tooth development [].
Eravacycline disrupts bacterial protein synthesis by binding to the ribosome and inhibiting the translation process. This action prevents bacteria from producing essential proteins required for their growth and survival. Unlike other tetracyclines, eravacycline exhibits a unique binding mode that allows it to overcome some resistance mechanisms employed by bacteria.
Eravacycline demonstrates in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. This includes strains resistant to other commonly used antibiotics such as cephalosporins, fluoroquinolones, and carbapenems.
Eravacycline's efficacy against antibiotic-resistant pathogens makes it a valuable tool for researchers studying emerging infectious diseases and developing strategies to combat antimicrobial resistance.
The unique mode of action of eravacycline can be used to investigate bacterial protein synthesis and how bacteria develop resistance to antibiotics. This knowledge can inform the development of new therapeutic strategies.
Eravacycline can be used in animal models of infectious diseases to evaluate its efficacy in treating various bacterial infections. This research can help assess the potential of eravacycline for clinical applications.
Eravacycline dihydrochloride functions primarily through its mechanism of action, which involves the inhibition of bacterial protein synthesis. This occurs when eravacycline binds to the 30S ribosomal subunit of bacteria, preventing the incorporation of amino acids into elongating peptide chains. This action is bacteriostatic against most gram-positive bacteria and exhibits bactericidal activity against certain strains of gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae .
The compound undergoes metabolic transformations primarily through cytochrome P450-mediated oxidation, specifically via CYP3A4 and flavin-containing monooxygenases (FMO). The metabolic byproducts are subsequently eliminated through urine and feces .
Eravacycline dihydrochloride demonstrates potent activity against a wide array of pathogens, including multidrug-resistant strains. Its effectiveness extends to clinically significant bacteria such as:
The drug's ability to combat resistant strains positions it as a valuable option in the treatment of serious infections where traditional antibiotics may fail .
The synthesis of eravacycline dihydrochloride involves several key steps typical of fluorocycline antibiotic production. While specific proprietary methods may not be publicly disclosed, the general approach includes:
These steps reflect a combination of traditional organic synthesis techniques and modern methodologies tailored for antibiotic development .
Eravacycline dihydrochloride is primarily indicated for:
The drug's unique profile allows it to be considered in cases where other antibiotics are ineffective due to resistance mechanisms .
Eravacycline dihydrochloride has been evaluated for potential drug interactions, particularly with agents that affect cytochrome P450 enzymes. Notably:
Understanding these interactions is crucial for optimizing therapeutic regimens involving eravacycline .
Several compounds share structural or functional similarities with eravacycline dihydrochloride:
Compound Name | Class | Spectrum of Activity | Notable Features |
---|---|---|---|
Tetracycline | Tetracycline | Broad-spectrum | First-generation tetracycline |
Doxycycline | Tetracycline | Broad-spectrum | Longer half-life; often used for respiratory infections |
Minocycline | Tetracycline | Broad-spectrum | Better absorption; used for acne treatment |
Tigecycline | Glycylcycline | Broad-spectrum; effective against resistant strains | Approved for complicated skin and intra-abdominal infections |
Eravacycline stands out due to its enhanced potency against multidrug-resistant organisms and its specific formulation as a fluorocycline antibiotic, making it particularly effective in treating complicated intra-abdominal infections where other antibiotics may fall short .